Ammonium dichromate
Description
Historical Context and Significance in Chemical Inquiry
Historically, ammonium (B1175870) dichromate has been recognized for its striking thermal decomposition reaction, often demonstrated as a "volcano" due to the voluminous green chromium(III) oxide produced. ceramic-glazes.comwikipedia.orgsserc.org.uk This exothermic reaction, which yields chromium(III) oxide (Cr₂O₃), nitrogen gas (N₂), and water vapor (H₂O), served as a vivid illustration of chemical change and the concept of exothermic processes in early chemical education. sserc.org.ukrsc.org
Beyond demonstrations, ammonium dichromate played a significant role in the early days of photography and lithography, acting as a light-sensitive agent in processes involving the hardening of organic colloids like gelatin upon exposure to light. vedantu.comceramic-glazes.comwikipedia.orgchemimpex.com It was also historically used as a mordant in dyeing and printing, helping dyes adhere to fabrics, and in the manufacturing of pigments, contributing to vibrant colors. vedantu.comceramic-glazes.comwikipedia.org Its application as a source of pure nitrogen in laboratory settings and as a catalyst in various reactions further highlights its historical significance in chemical inquiry. vedantu.comwikipedia.orgbyjus.com
Overview of Advanced Research Trends in Dichromate Chemistry
Current research involving dichromate chemistry, including studies that may be relevant to this compound's properties and reactions, explores a range of areas. While direct research solely on this compound in advanced applications might be limited due to the toxicity of hexavalent chromium, the fundamental chemistry of the dichromate ion remains pertinent. wikipedia.orgindustrialchemicals.gov.au
Advanced research trends in dichromate chemistry include investigations into its use as an oxidizing agent in organic synthesis, sometimes in modified or supported forms to enhance reactivity or selectivity. Studies have explored the oxidation of alcohols and thiols using dichromate compounds, demonstrating their utility in synthesizing various organic molecules. wikipedia.org For instance, this compound, in conjunction with other reagents, has been shown to be effective in the oxidative coupling of thiols and the oxidation of aliphatic alcohols under solvent-free conditions, yielding good results. wikipedia.org
The thermal decomposition of dichromates continues to be studied, particularly in the context of understanding reaction mechanisms and kinetics. Research utilizing techniques like thermogravimetric analysis (TGA) investigates the decomposition pathways and products of dichromate salts, providing valuable data on their stability and behavior at elevated temperatures. oup.comasianpubs.org
Another area of research involves the environmental implications of dichromate compounds, focusing on detection and removal from water due to their toxicity. acs.orgtaylorandfrancis.com While this area often focuses on remediation, the studies contribute to a broader understanding of dichromate chemistry and its interactions with various materials.
Research into the catalytic properties of chromium compounds derived from dichromate precursors is also an active area. Studies on urea-complexed iron(III) dichromate, for example, explore its potential as a precursor for catalysts used in reactions like the reductive transformation of carbon dioxide. acs.org This highlights the ongoing interest in utilizing the chemical potential of dichromate-related compounds in developing new catalytic systems.
The solubility of this compound in water is a well-documented property, and data on its solubility at different temperatures is available from historical and chemical databases. nih.gov This fundamental property is important for its use in solution-based reactions and applications.
Table 1: Selected Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | (NH₄)₂Cr₂O₇ | wikipedia.orgchemimpex.com |
| Molecular Weight | 252.07 g/mol | chemimpex.combyjus.com |
| Appearance | Orange to dark orange crystals | chemimpex.comnih.gov |
| Melting Point | ~180-185 °C (decomposes) | wikipedia.orgchemimpex.com |
| Density | 2.12 - 2.155 g/cm³ | vedantu.combyjus.comsamaterials.com |
| Solubility in Water | 35.6 g/100 mL at 20 °C | nih.gov |
| 40 g/100 mL at 25 °C | nih.gov | |
| 156 g/100 mL at 100 °C | nih.gov |
Table 2: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 g water) | Source |
| 0 | 15.16 | nih.gov |
| 20 | 26.67 | nih.gov |
| 40 | 36.99 | nih.gov |
| 60 | 46.14 | nih.gov |
| 80 | 54.20 | nih.gov |
| 100 | 60.89 | nih.gov |
Detailed Research Findings:
Research into the thermal decomposition of this compound has provided insights into the process. The decomposition is initiated by heating, typically around 180-190 °C, and becomes self-sustaining at approximately 225 °C. nih.govnoaa.govalphachem.com.aulps.org This reaction is highly exothermic and produces chromium(III) oxide, nitrogen gas, and water vapor. sserc.org.ukrsc.orgsamaterials.com The solid product, chromium(III) oxide, is a voluminous green powder, significantly larger in volume than the original this compound. sserc.org.ukrsc.org Studies using thermogravimetric analysis have detailed the decomposition steps, identifying intermediate products in some cases, such as chromium trioxide (CrO₃) before the final Cr₂O₃ is formed, particularly in the decomposition of ammonium chromate (B82759) which initially forms this compound. oup.com
In the realm of organic synthesis, research has shown that this compound can act as an effective oxidizing agent. For example, in the presence of Mg(HSO₄)₂ and wet SiO₂, it can facilitate the oxidative coupling of thiols under solvent-free conditions, achieving good yields. wikipedia.org Similarly, it has been employed for the oxidation of aliphatic alcohols to aldehydes and ketones using ZrCl₄/wet SiO₂ under solvent-free conditions, also resulting in relatively high yields. wikipedia.org
Studies on the crystal structure of this compound have determined its monoclinic structure. wikipedia.orgiucr.orgscirp.org Investigations into related dichromate compounds, like ammonium imidazolium (B1220033) dichromate, have explored the role of hydrogen bonding in the crystal lattice, providing a deeper understanding of the interactions between the ammonium cations, the dichromate anions, and other components in the structure. iucr.org
Research also touches upon the comparative reactivity and toxicity of chromate and dichromate ions. Studies have indicated that dichromate can be more toxic to certain microorganisms compared to chromate, highlighting the importance of the specific chemical form of hexavalent chromium in environmental and biological interactions. nih.gov
The diverse applications of this compound throughout history and the ongoing fundamental and applied research in dichromate chemistry underscore its continued significance in the chemical sciences.
Structure
2D Structure
Properties
IUPAC Name |
diazanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
|---|---|---|
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InChI |
InChI=1S/2Cr.2H3N.7O/h;;2*1H3;;;;;;;/q;;;;;;;;;2*-1/p+2 | |
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InChI Key |
JOSWYUNQBRPBDN-UHFFFAOYSA-P | |
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Canonical SMILES |
[NH4+].[NH4+].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |
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Molecular Formula |
(NH4)2Cr2O7, [NH4]2Cr2O7, Cr2H8N2O7 | |
| Record name | AMMONIUM DICHROMATE | |
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| Record name | Ammonium dichromate | |
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DSSTOX Substance ID |
DTXSID70872953 | |
| Record name | Ammonium dichromate | |
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Molecular Weight |
252.07 g/mol | |
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Physical Description |
Ammonium dichromate is a bright orange red crystalline solid. It is readily ignited and burns producing a voluminous green residue. If heated in a closed container, the container may rupture due to the decomposition of the material. It may also act as a strong oxidizing agent if mixed with or contaminated with combustible material. It is soluble in water., Liquid, Bright orange-red odorless solid; Very soluble in water; [Merck Index] Orange solid; Soluble in water; [ACGIH], ORANGE-TO-RED CRYSTALS. | |
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Solubility |
35.6 g/100 g water at 20 °C, In water (wt/wt): 15.16% at 0 °C; 26.67% at 20 °C; 36.99% at 40 °C; 46.14% at 60 °C; 54.20% at 80 °C; 60.89% at 100 °C, In water: 30.8 g/100 mL at 15 °C; 89 g/100 mL at 30 °C, Solubility in water, g/100ml at 20 °C: 36 (good) | |
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Density |
2.15 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.155 g/cu cm at 25 °C, Non-hygroscopic; bulk density: 82 lb/cu ft; decomposes at about 180 °C; decomposes becomes self-sustaining at about 225 °C with spectacular swelling and evolution of heat and nitrogen, leaving Cr2O3. Heat of solution: -23.0 cal/g, 2.15 g/cm³ | |
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Color/Form |
Bright orange-red monoclinic prisms, Solid at 15 °C and 1 atm, Orange needles | |
CAS No. |
7789-09-5 | |
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Melting Point |
Decomposes 180 °C | |
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Synthetic Methodologies and Precursor Chemistry of Ammonium Dichromate
Conventional Synthetic Pathways
The production of ammonium (B1175870) dichromate has traditionally relied on several well-established chemical reactions. These methods are characterized by their efficiency and scalability for laboratory and industrial applications.
Metathesis Reactions with Sodium Dichromate and Ammonium Salts
A common laboratory and industrial method for synthesizing ammonium dichromate involves a salt metathesis reaction between sodium dichromate (Na₂Cr₂O₇) and an ammonium salt, typically ammonium chloride (NH₄Cl) mdpi.com. The reaction proceeds in an aqueous solution.
Reaction: Na₂Cr₂O₇ + 2 NH₄Cl → (NH₄)₂Cr₂O₇ + 2 NaCl
The principle behind this synthesis is the difference in solubility between the products. This compound is less soluble than sodium chloride in water at low temperatures. By cooling the reaction mixture, this compound crystallizes out of the solution and can be separated by filtration mdpi.com. Industrial processes often react near-stoichiometric amounts of sodium dichromate and ammonium chloride to produce a mixture that is then calcined to produce chromium(III) oxide researchgate.net.
| Reactant | Product | Separation Method |
| Sodium Dichromate | This compound | Crystallization |
| Ammonium Chloride | Sodium Chloride | Filtration |
Synthesis via Chromic Acid and Ammonium Hydroxide (B78521) Reactions
This compound can be synthesized through the direct reaction of chromic acid (H₂CrO₄) with ammonium hydroxide (NH₄OH) wikipedia.orgprepchem.com. In practice, this is often achieved by dissolving chromium trioxide (CrO₃), the anhydride of chromic acid, in water and then neutralizing it with a concentrated solution of ammonium hydroxide scribd.com.
Reaction: 2 CrO₃ + 2 NH₄OH → (NH₄)₂Cr₂O₇ + H₂O
The process involves dissolving chromium trioxide in water, followed by the careful addition of ammonium hydroxide. The resulting solution is then concentrated by evaporation to induce crystallization. The crystals of this compound are subsequently filtered and dried scribd.com. A typical laboratory-scale synthesis might involve dissolving 50 grams of chromium trioxide in water and treating it with 33 ml of concentrated ammonium hydroxide, yielding approximately 70% of the theoretical product scribd.com.
| Reactant | Role | Key Process Steps |
| Chromium Trioxide (CrO₃) | Acidic precursor | Dissolution in water |
| Ammonium Hydroxide (NH₄OH) | Base | Neutralization |
| - | - | Evaporation & Crystallization |
Production from Ammonium Sulfate and Sodium Dichromate
A variation of the metathesis reaction, significant for industrial production, utilizes ammonium sulfate ((NH₄)₂SO₄) instead of ammonium chloride. This method involves a crystallization process with equivalent amounts of sodium dichromate and ammonium sulfate researchgate.net.
Reaction: Na₂Cr₂O₇ + (NH₄)₂SO₄ → (NH₄)₂Cr₂O₇ + Na₂SO₄
Similar to the reaction with ammonium chloride, this process exploits solubility differences. However, the co-product, sodium sulfate, presents challenges as it must be thoroughly removed from the this compound intermediate, especially when the final product is intended to be low-sulfur chromium(III) oxide orientjchem.orgresearchgate.net.
Emerging Synthetic Approaches for Chromium Compounds Utilizing this compound
This compound is not only an end product but also a crucial precursor material for the synthesis of other important chromium compounds, particularly in the realm of materials science.
Preparation of Chromium(III) Oxide from this compound
One of the most well-known reactions of this compound is its exothermic thermal decomposition to produce chromium(III) oxide (Cr₂O₃), nitrogen gas (N₂), and water (H₂O). This reaction is famously demonstrated as the "tabletop volcano" due to the production of voluminous, green chromium(III) oxide powder from the orange crystals mdpi.com.
Decomposition Reaction: (NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4 H₂O(g)
The decomposition is typically initiated by heating the this compound to between 168-185°C. The reaction is self-sustaining once started. The resulting chromium(III) oxide is a green, fluffy powder. This method is a reliable way to produce pure chromium(III) oxide in the laboratory wikipedia.org. Controlled industrial processes can decompose hydrated this compound at temperatures ranging from 450° to 750° C to produce chromium(III) oxide with specific particle sizes wikipedia.org.
| Precursor | Product | Gaseous Byproducts | Temperature Range (°C) |
| This compound | Chromium(III) Oxide | Nitrogen, Water Vapor | 168 - 750 |
Synthesis of Cr-Doped Nanomaterials with this compound Precursors
In the field of nanotechnology, this compound serves as a valuable precursor for creating chromium-based nanomaterials. The synthesis of chromium(III) oxide nanoparticles via the thermal decomposition of this compound is a key first step. These Cr₂O₃ nanoparticles can then be utilized in the fabrication of chromium-doped nanomaterials.
Doping, which involves introducing a small amount of one element (the dopant) into a host material, can significantly alter the material's properties. For instance, Cr(III)-doped Zinc Oxide (ZnO) nanoflowers have been synthesized to enhance photocatalytic activity. While various chromium sources like chromium nitrate (B79036) are used in co-precipitation or solvothermal methods to create such materials mdpi.com, the pathway beginning with this compound is also viable. By first producing high-purity Cr₂O₃ nanoparticles through decomposition, a reliable source of chromium is available for incorporation into other nanoparticle systems, such as Cr-doped Fe₁.₁Mn₁.₉O₄ or Co/Cr-codoped ZnO nanoparticles. This multi-step approach, starting with this compound, allows for controlled synthesis of complex nanostructures.
Thermal Decomposition Dynamics and Mechanistic Studies of Ammonium Dichromate
Fundamental Decomposition Pathways and Stoichiometry
The decomposition of ammonium (B1175870) dichromate is a classic example of an exothermic redox reaction, where the ammonium ion acts as a reducing agent and the dichromate ion serves as an oxidizing agent.
When heated, orange-red crystals of ammonium dichromate, (NH₄)₂Cr₂O₇, decompose into three primary products: solid chromium(III) oxide (Cr₂O₃), nitrogen gas (N₂), and water vapor (H₂O). doubtnut.comchemedx.org The chromium(III) oxide produced is a voluminous, dark green, fluffy solid. chemedx.org
(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g) doubtnut.comwikipedia.org
This reaction is self-propagating after being initiated by heat, typically starting at around 180°C and becoming self-sustaining at approximately 225°C. wikipedia.org The evolution of nitrogen gas and water vapor contributes to the dramatic "volcano" effect often associated with this demonstration, as the gases expel the fine particles of the solid chromium(III) oxide product.
The thermal decomposition of this compound is a strongly exothermic process, releasing a significant amount of energy in the form of heat. youtube.com This exothermicity is the driving force behind the self-sustaining nature of the reaction once the initial activation energy is supplied.
The standard enthalpy of reaction (ΔH) has been determined by various studies, with reported values illustrating the substantial energy release. For instance, one reported value for the standard enthalpy of decomposition is approximately -429.1 kcal/mol. wikipedia.org Another study cites a value of -315 kJ/mol. The thermodynamic instability of the compound is further confirmed by its Gibbs Free Energy of reaction (ΔG), which has been calculated to be highly negative at -2346.4 kJ, indicating a spontaneous process once initiated. brainly.com
| Parameter | Reported Value |
|---|---|
| Standard Enthalpy of Reaction (ΔH) | -429.1 kcal/mol |
| Standard Enthalpy of Reaction (ΔH) | -315 kJ/mol |
| Gibbs Free Energy of Reaction (ΔG) | -2346.4 kJ |
Reaction Kinetics and Mechanisms of Thermal Decomposition
The study of the reaction kinetics of solid-state decompositions like that of this compound is complex. The process is not uniform and involves changes in the solid material's structure, including the formation and growth of product nuclei.
Kinetic analysis of the thermal decomposition of this compound reveals a process that occurs in distinct stages. The reaction exhibits an initial induction period followed by an acceleratory or autocatalytic stage, and finally a decay or constant-rate stage. rsc.org
The activation energy for the decomposition varies depending on the stage of the reaction. For the autocatalytic stage, an activation energy of 35 ± 3 kcal/mol has been reported. rsc.org The subsequent constant-rate stage is characterized by a higher activation energy of 41 ± 3 kcal/mol. rsc.org These values are crucial for modeling the reaction rate's dependence on temperature.
| Decomposition Stage | Activation Energy (Ea) |
|---|---|
| Autocatalytic Stage | 35 ± 3 kcal/mol |
| Constant-Rate Stage | 41 ± 3 kcal/mol |
To describe the sigmoidal nature of the reaction progress curve (fraction decomposed vs. time), specific kinetic models have been applied. The autocatalytic stage of this compound decomposition is best represented by the modified Prout-Tompkins equation. rsc.org This model is often used for solid-state decompositions where the reaction rate is proportional to the amount of reactant and the product formed, suggesting that the product catalyzes the reaction. The equation is given by:
log[p / (p_f - p)] = k * log(t) + constant
where p is the pressure of gaseous products at time t, and p_f is the final pressure. rsc.org
Following the initial autocatalytic phase, the decomposition transitions to a process that occurs at a constant rate at an interface. rsc.org This suggests that after the initial nucleation and growth phase described by the Prout-Tompkins model, the reaction continues at a steady pace on the surface of the remaining reactant.
Detailed microscopic studies have provided strong evidence that the decomposition of this compound does not occur entirely in the solid phase. Instead, it proceeds through the intervention of an intermediate liquid or melt phase. rsc.org The initial step is believed to be a reversible dissociation of the reactant:
(NH₄)₂Cr₂O₇(s) ⇌ 2NH₃(g) + H₂O(g) + 2CrO₃(s) rsc.org
The chromium trioxide (CrO₃) formed can exist as a melt at the reaction temperatures, and it is within this molten phase that the subsequent oxidation of ammonia (B1221849) or ammonium ions occurs. wikipedia.orgrsc.org This mechanism involves a sequence of complex steps. The characteristic darkening of the crystals at the onset of decomposition is attributed to the loss of ammonia and the progressive condensation of the anion to form species like Cr₃O₁₀²⁻ and Cr₄O₁₃²⁻, eventually yielding CrO₃. wikipedia.org Further research suggests the possible intervention of intermediates such as ammonium nitrite (B80452) (NH₄NO₂) and ammonium nitrate (B79036) (NH₄NO₃) in the oxidation process that ultimately produces nitrogen and nitrous oxide. rsc.org
Role of Ammonia Dissociation and Anion Condensation in the Decomposition Melt
Microscopic studies of the thermal decomposition of this compound reveal that the reaction does not occur in the solid phase but rather through the intervention of an intermediate liquid phase or melt. wikipedia.orgrsc.org The initial step in this process is the reversible dissociation of this compound into ammonia (NH₃), water (H₂O), and chromium trioxide (CrO₃). rsc.org
Influence of Experimental Conditions on Decomposition
The thermal decomposition of this compound is highly dependent on temperature. The process initiates with local heating to approximately 180-190 °C (356-374 °F). noaa.govnih.govflinnsci.com Once started, the exothermic reaction becomes self-sustaining at around 225 °C (437 °F), proceeding to completion with a notable swelling of the material and the evolution of significant heat. noaa.govnih.gov
At lower temperatures, ranging from about 118 °C to 205 °C, a slower decomposition occurs, which is accompanied by the continuous evolution of ammonia, resulting in a black, amorphous residue rather than the vigorous deflagration seen at higher temperatures. rsc.org This slow decomposition rate increases with temperature; for instance, it is very slow at 182 °C but much more rapid at 205 °C. rsc.org However, at these higher end of the lower temperature range, the reaction can transition into the more common, rapid explosive decomposition. rsc.org
Table 1: Key Temperatures in this compound Decomposition
| Event | Temperature (°C) | Temperature (°F) |
|---|---|---|
| Decomposition Onset | 180 - 190 | 356 - 374 |
The well-known "volcano" reaction of this compound decomposition produces a distinct set of products. The primary gaseous effluents are nitrogen gas (N₂) and water vapor (H₂O), the latter being in a gaseous state due to the high temperature of the exothermic reaction. wikipedia.orgyoutube.comquora.com
The solid residue is a voluminous, dark green, fluffy powder identified as chromium(III) oxide (Cr₂O₃). wikipedia.orgyoutube.com The significant increase in volume from the initial orange crystals to the green powder is a result of the production of gases which expand the solid residue. jmu.edu Not all of the initial compound may be consumed in the reaction; washing the green residue with water can yield a yellow or orange solution, indicating the presence of unreacted this compound. wikipedia.org
Table 2: Reactant and Products of this compound Thermal Decomposition
| Compound Name | Chemical Formula | Role in Reaction | Physical State |
|---|---|---|---|
| This compound | (NH₄)₂Cr₂O₇ | Reactant | Solid (Orange-red crystals) |
| Chromium(III) oxide | Cr₂O₃ | Solid Product (Residue) | Solid (Green powder) |
| Nitrogen | N₂ | Gaseous Product | Gas |
The stability of this compound during storage is a critical factor influencing its decomposition behavior. While the compound is considered stable under recommended storage conditions and during transport, its shelf life is described as fair to poor, as it can decompose with even slight heating. nih.govflinnsci.com Proper storage involves keeping it away from heat sources and combustible materials in a tightly closed container. flinnsci.com
Aging, which constitutes a slow chemical degradation over time, can affect the initiation of the decomposition reaction. Although specific kinetic studies on aged this compound are not extensively detailed in the provided sources, the inherent instability suggests that prolonged or improper storage could lead to a lowering of the decomposition initiation temperature. The compound's sensitivity to heat implies that aging may increase the risk of accidental or premature reaction initiation. flinnsci.com
Comparative Decomposition Studies
The thermal decomposition of ammonium chromate (B82759) ((NH₄)₂CrO₄) shows both similarities and key differences when compared to this compound. The slow decomposition of ammonium chromate by heat follows a course similar to that of the dichromate, evolving ammonia and water. rsc.org
Crucially, studies indicate that the initial step in the thermal decomposition of ammonium chromate is its conversion to this compound. rsc.org This transformation occurs according to the reaction: 2(NH₄)₂CrO₄ → (NH₄)₂Cr₂O₇ + 2NH₃ + H₂O
Table 3: Comparison of Thermal Decomposition
| Feature | Ammonium Chromate ((NH₄)₂CrO₄) | This compound ((NH₄)₂Cr₂O₇) |
|---|---|---|
| Initial Decomposition Step | Decomposes to this compound, Ammonia, and Water. rsc.org | Dissociates into Ammonia, Water, and Chromium Trioxide in a melt. rsc.org |
| Primary Solid Product | Chromium(III) oxide (Cr₂O₃) | Chromium(III) oxide (Cr₂O₃) |
| Primary Gaseous Products | Ammonia (NH₃), Nitrogen (N₂), Water (H₂O) | Nitrogen (N₂), Water (H₂O) |
| Relative Rate | Somewhat slower. sciencemadness.org | Faster. |
Catalytic Effects of Chromium Compounds on Related Ammonium Salt Decompositions
The study of the thermal decomposition of this compound is significantly informed by research into the catalytic effects of various chromium compounds on the decomposition of other ammonium salts, notably ammonium perchlorate (B79767) (AP) and ammonium nitrate (AN). These related studies provide a broader context for understanding the role of chromium species in facilitating the breakdown of ammonium-based oxidizers, which are crucial components in propellants and explosives. Chromium compounds, in various forms, have been shown to significantly alter the decomposition pathways, lower decomposition temperatures, and increase the reaction rates of these salts.
Catalysis of Ammonium Perchlorate (AP) Decomposition
Ammonium perchlorate typically undergoes a two-stage thermal decomposition process. However, the introduction of chromium-containing catalysts can substantially modify this behavior. Research has demonstrated that chromium compounds can significantly lower the high-temperature decomposition peak of AP, indicating a pronounced catalytic effect.
One notable area of research involves the use of nano-sized chromium compounds, which offer a larger surface area for reaction. For instance, nano-copper chromite (nano-CuCr₂O₄), a mixed oxide of copper(II) oxide and chromium(III) oxide, has been shown to be a highly effective catalyst for AP decomposition. acs.orgnih.gov Studies have indicated that the even dispersion of nano-CuCr₂O₄ on ultrafine AP particles, often achieved through mechanical ball milling, can lead to a remarkable decrease in the decomposition temperature. acs.org In some cases, the high-temperature decomposition peak of AP has been reduced by as much as 78.1 °C. nih.gov
The catalytic mechanism of nano-CuCr₂O₄ is attributed to its nature as a p-type semiconductor. acs.org This property facilitates electron transfer processes, which are crucial in the redox reactions that drive the decomposition of ammonium perchlorate. The catalyst is believed to accelerate the decomposition by participating in a redox reaction with the high-temperature decomposition products of AP. acs.org
Table 1: Effect of Chromium-Based Catalysts on the Decomposition Temperature of Ammonium Perchlorate (AP)
| Catalyst | Preparation/Compounding Method | Decomposition Temperature (°C) | Temperature Decrease (°C) | Reference |
|---|---|---|---|---|
| None | - | ~450 | - | nih.gov |
| Al(OH)₃·Cr(OH)₃ nanoparticles | Additive | 245 | ~205 | nih.gov |
| nano-CuCr₂O₄ | Mechanical ball milling (6-12h) | 317.6 | 78.1 | nih.gov |
| nano-CuCr₂O₄ | Ultrasonic dispersion | 346.5 | 49.2 | acs.org |
| nano-CuCr₂O₄ | Mechanical ball milling (0.5h) | 345.2 | 50.5 | acs.org |
Catalysis of Ammonium Nitrate (AN) Decomposition
The thermal decomposition of ammonium nitrate is also significantly influenced by the presence of chromium compounds. Various chromium-containing catalysts, including chromium(VI) oxide (CrO₃), this compound, and potassium dichromate, have been shown to accelerate the degradation of AN, causing the decomposition to complete at a much lower temperature. asianpubs.org
Studies using thermogravimetric analysis (TGA) have revealed that these catalysts can alter both the rate of degradation and the activation energy of the decomposition process. asianpubs.org For example, the activation energy for the decomposition of pure ammonium nitrate is significantly lowered in the presence of catalysts like CrO₃, this compound, and potassium dichromate. asianpubs.org The catalytic activity is linked to the ease with which these compounds can provide the chromate ion. asianpubs.org
The decomposition of liquid ammonium nitrate has been studied in the presence of soluble chromium compounds, which were found to be effective catalysts in the temperature range of 460-520 K. rsc.org The principal products of this catalyzed decomposition are nitrogen (N₂), nitrous oxide (N₂O), water (H₂O), and nitric acid (HNO₃). rsc.org Interestingly, the catalyzed decomposition is promoted by nitric acid and inhibited by ammonia and water, similar to the uncatalyzed reaction. rsc.org
Table 2: Influence of Chromium Catalysts on Ammonium Nitrate (AN) Decomposition
| Catalyst | Effect on Decomposition | Key Findings | Reference |
|---|---|---|---|
| Chromium(VI) oxide (CrO₃) | Accelerates degradation, lowers completion temperature | Lowers activation energy significantly | asianpubs.org |
| This compound | Accelerates degradation, lowers completion temperature | Initiates degradation at an earlier phase | asianpubs.org |
| Potassium dichromate | Accelerates degradation, lowers completion temperature | Initiates degradation at an earlier phase | asianpubs.org |
| Soluble chromium compounds | Catalyzes decomposition of liquid AN | Rate of decomposition is proportional to catalyst concentration raised to a power greater than 1 | rsc.org |
Structural and Spectroscopic Characterization of Ammonium Dichromate
Crystallographic Analysis
Crystallographic techniques, particularly X-ray diffraction, provide precise information about the arrangement of atoms within a crystalline solid. These methods have been instrumental in elucidating the detailed solid-state structure of ammonium (B1175870) dichromate.
Single crystal X-ray diffraction is a powerful analytical technique used to determine the three-dimensional arrangement of atoms in a crystal. youtube.com This method involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the electron density distribution within the crystal, which in turn allows for the precise determination of atomic positions.
Studies on ammonium dichromate have utilized this technique to establish its crystal structure with high accuracy. The analysis reveals a well-defined and ordered arrangement of ammonium and dichromate ions in the solid state. This ordered structure is responsible for the compound's characteristic crystalline nature and its physical properties.
X-ray crystallographic analysis has determined that this compound crystallizes in the monoclinic system. wikipedia.orgwebqc.org The space group is identified as C2/c, with four formula units (Z = 4) per unit cell. pw.livewebqc.org The lattice parameters, which define the size and shape of the unit cell, have been determined as follows:
| Lattice Parameter | Value |
| a | 7.80 Å |
| b | 7.55 Å |
| c | 13.58 Å |
| β | 115.6° |
This data is based on X-ray crystallographic analysis and describes the dimensions of the unit cell of this compound. webqc.org
The dichromate anion (Cr₂O₇²⁻) features a bridged structure with a Cr-O-Cr bond. The chromium atoms are in a tetrahedral coordination environment. The terminal Cr-O bond lengths are approximately 1.65 Å, while the bridging Cr-O bond lengths are longer, around 1.79 Å. webqc.org The Cr-O-Cr bond angle is approximately 126°. webqc.org
The crystal structure of this compound is significantly stabilized by extensive intermolecular forces, primarily strong ionic interactions between the ammonium cations and dichromate anions. webqc.org In addition to these ionic bonds, a network of hydrogen bonds plays a crucial role in the crystal packing.
Each ammonium ion (NH₄⁺) is irregularly surrounded by eight oxygen atoms from neighboring dichromate anions. wikipedia.orgpw.live The distances between the nitrogen atom of the ammonium ion and these oxygen atoms (N-O distances) range from approximately 2.83 Å to 3.17 Å. wikipedia.orgpw.live These distances are characteristic of hydrogen bonds, indicating a significant electrostatic interaction between the hydrogen atoms of the ammonium cation and the oxygen atoms of the dichromate anion. This extensive hydrogen-bonding network contributes substantially to the stability of the crystal lattice. webqc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques provide valuable information about the functional groups present in a compound and the nature of its chemical bonds.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. The absorption of IR radiation corresponds to transitions between vibrational energy levels of the molecule. The resulting IR spectrum displays absorption bands at specific frequencies that are characteristic of the vibrational modes of the molecule's functional groups.
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the ammonium (NH₄⁺) and dichromate (Cr₂O₇²⁻) ions. Studies have investigated the IR spectrum of (NH₄)₂Cr₂O₇ at various temperatures, revealing the existence of four different phases from room temperature down to 17°K. capes.gov.br At room temperature, the spectrum suggests that the NH₄⁺ ion undergoes "free" rotation, which becomes hindered at lower temperatures. capes.gov.br
Key vibrational modes observed in the IR spectrum of this compound include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretching vibrations in the NH₄⁺ ion |
| ~1400 | N-H bending vibrations in the NH₄⁺ ion |
| 950 - 750 | Cr-O stretching vibrations in the Cr₂O₇²⁻ ion |
This table summarizes the characteristic infrared absorption bands for this compound.
Raman spectroscopy is a complementary vibrational spectroscopic technique that measures the inelastic scattering of monochromatic light, usually from a laser source. The scattered light has frequencies that are shifted from the incident frequency, and these shifts correspond to the vibrational frequencies of the molecule.
The Raman spectrum of this compound provides further insights into its vibrational modes. The technique is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.
Characteristic Raman shifts for this compound include:
| Raman Shift (cm⁻¹) | Assignment |
| ~905 | Symmetric Cr-O stretching |
| ~875 | Asymmetric Cr-O stretching |
| ~550 | Cr-O-Cr bending |
| ~360 | O-Cr-O bending |
This table presents the prominent Raman shifts observed for this compound, which are indicative of the vibrations within the dichromate anion.
Electronic Spectroscopy
The vibrant orange-red color of this compound is a direct consequence of its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The electronic absorption spectrum is dominated by the transitions within the dichromate anion (Cr₂O₇²⁻), as the ammonium cation (NH₄⁺) does not absorb in this range.
The absorption bands in the UV-Vis spectrum of the dichromate ion are primarily attributed to ligand-to-metal charge transfer (LMCT) transitions. In these transitions, an electron is excited from a molecular orbital that is predominantly localized on the oxygen ligands to a molecular orbital that is primarily associated with the chromium metal center. The high intensity of these absorption bands is characteristic of charge-transfer processes.
The spectrum of the dichromate ion in aqueous solution typically displays two main absorption maxima in the UV-Vis region. These absorptions are responsible for the perceived color of the compound, as it strongly absorbs in the blue-violet part of the spectrum, allowing the complementary orange and red wavelengths to be transmitted or reflected.
The table below presents the characteristic absorption maxima for the dichromate ion, which are representative for this compound in solution.
| Wavelength (λmax) | Region | Type of Electronic Transition |
|---|---|---|
| ~257 nm | Ultraviolet | Ligand-to-Metal Charge Transfer (LMCT) |
| ~350 nm | Ultraviolet/Visible | Ligand-to-Metal Charge Transfer (LMCT) |
Theoretical Investigations of Ammonium Dichromate
Quantum Chemical Computations
Quantum chemical computations have become an indispensable tool for elucidating the electronic structure and reaction mechanisms of complex inorganic compounds like ammonium (B1175870) dichromate. These methods allow for the detailed examination of molecular and electronic properties that are often difficult to probe experimentally.
Density Functional Theory (DFT) Applications for Chromate (B82759) Ion Systems
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study systems containing transition metals, such as the chromate and dichromate ions.
DFT calculations are instrumental in understanding the electronic properties of the dichromate anion (Cr₂O₇²⁻). These studies can elucidate the nature of the chromium-oxygen bonds, the charge distribution within the ion, and the energies of its molecular orbitals. This information is crucial for explaining the reactivity of the dichromate ion as a powerful oxidizing agent. The insights gained from DFT calculations on chromate and dichromate salts are valuable for validating and refining experimental data, such as that obtained from nuclear magnetic resonance spectroscopy.
Computational Modeling of Reaction Intermediates and Transition States
The thermal decomposition of ammonium dichromate is a complex process involving multiple steps and the formation of various transient species. Computational modeling provides a means to investigate the energetics and structures of these reaction intermediates and the transition states that connect them.
While a complete computational model for the entire decomposition pathway of solid this compound is highly complex, theoretical studies on analogous systems, such as the decomposition of ammonium perchlorate (B79767), have demonstrated the power of ab initio molecular dynamics. These methods can simulate the initial steps of decomposition, such as proton transfer from the ammonium cation to the dichromate anion, which is a likely initiating event.
Experimental evidence suggests that the decomposition of this compound proceeds through the intervention of a liquid or molten phase. rsc.orgwikipedia.org This melt likely consists of dissociated species such as ammonia (B1221849) (NH₃), water (H₂O), and chromium trioxide (CrO₃). rsc.org Further reaction within this phase leads to the formation of condensed chromium species. Computational models can be employed to study the stability and reactivity of these proposed intermediates. By calculating the potential energy surface for various reaction coordinates, it is possible to identify the lowest energy pathways and the structures of the corresponding transition states, thus providing a detailed, molecular-level understanding of the decomposition mechanism.
Magnetic Resonance Studies and Phase Behavior
Magnetic resonance spectroscopy offers a powerful lens through which to examine the local atomic environments and dynamic processes within solid materials like this compound. These techniques are particularly sensitive to the electronic and magnetic properties of atomic nuclei and unpaired electrons, providing unique insights into structure and phase transitions.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing the structure of crystalline materials. In the context of dichromate salts, ⁵³Cr NMR is particularly informative. Studies have been conducted on a series of chromate and dichromate salts to measure the ⁵³Cr nuclear quadrupolar coupling constants and chemical shifts. nih.govaps.org These parameters are highly sensitive to the local symmetry and electronic environment of the chromium nuclei.
The following table summarizes representative ⁵³Cr NMR data for dichromate salts, which provides a basis for understanding the local chromium environment in this compound.
| Compound | ⁵³Cr Quadrupolar Coupling Constant (Cₛ) (MHz) |
| K₂Cr₂O₇ | 7.25 |
| (NH₄)₂Cr₂O₇ | Data not specifically reported in the search results |
| Other Dichromate Salts | 7.25 - 8.14 |
This table is illustrative and highlights the type of data obtained from such studies. Specific values for this compound require dedicated experimental investigation.
Variations in these NMR parameters with temperature can indicate the onset of phase transitions, as changes in the crystal structure will alter the local environment of the chromium atoms. Furthermore, ¹H NMR studies on related ammonium-containing compounds have been used to probe the motional dynamics of the ammonium (NH₄⁺) ion. As temperature changes, the rotational and translational motions of the ammonium ion can influence the surrounding crystal lattice, potentially triggering phase transitions.
Advanced Oxidative Chemistry and Catalysis Involving Ammonium Dichromate
Mechanistic Aspects of Oxidative Reactions Mediated by Ammonium (B1175870) Dichromate
Ammonium dichromate acts as a strong oxidizing agent, capable of reacting with various reducing agents. wikipedia.orgvedantu.com The strength of the reducing agent influences the vigor of the reaction. wikipedia.org In oxidative reactions, the dichromate ion (Cr₂O₇²⁻) is typically reduced to chromium(III) ions (Cr³⁺), often accompanied by a visible color change from orange to green. chemguide.co.uksavemyexams.com
Role as a Potent Oxidizing Agent in Synthetic Transformations
This compound serves as a potent oxidizing agent in various synthetic transformations beyond the oxidation of simple alcohols and thiols. wikipedia.orgvedantu.comtestbook.comchemimpex.comchemiis.comgoogle.comammoniumdichromate.co.uk Its strong oxidizing power allows for its use in the preparation of a range of organic compounds. chemimpex.com It is utilized in the oxidation of aliphatic alcohols to their corresponding aldehydes and ketones, sometimes under solvent-free conditions with high yields when combined with reagents like ZrCl₄/wet SiO₂. wikipedia.orgvedantu.com
This compound's oxidizing capabilities are also leveraged in industrial applications, such as the preparation of chromic acid, which is used in metal finishing and electroplating processes. chemimpex.com It has historical applications in photography and lithography due to its photoreactive properties. vedantu.combyjus.comsamaterials.comammoniumdichromate.co.uk
Catalytic Applications of this compound
This compound has been explored for its catalytic properties, although its primary role is often as a stoichiometric oxidant or as a precursor for catalytic materials. wikipedia.orgbyjus.comgoogle.comammoniumdichromate.co.uk
Heterogeneous and Homogeneous Catalysis Research
Research has investigated the use of this compound in both heterogeneous and homogeneous catalysis. wikipedia.orgchemimpex.comresearchgate.netresearchgate.net In some cases, this compound itself or materials derived from its decomposition act as catalysts. For instance, the thermal decomposition of this compound yields chromium(III) oxide (Cr₂O₃), which can serve as a catalyst or a component in catalyst systems. google.com This decomposition is a well-known exothermic reaction. vedantu.comtestbook.comsamaterials.com
Chromium oxide catalysts prepared from precursors like this compound have been explored in various oxidation reactions. google.comtandfonline.com The physical characteristics and dispersion of the catalytic material can be influenced by the preparation method, including the use of this compound as a precursor. tandfonline.com
While homogeneous catalysis involves catalysts in the same phase as the reactants, and heterogeneous catalysis involves catalysts in a different phase mpg.desavemyexams.com, this compound's applications can span both areas, particularly when considering derived chromium species or supported catalysts. Polymer-supported dichromate reagents, for example, represent a form of heterogeneous system used in oxidation reactions. researchgate.net
Investigation of Reaction Promoters and Co-catalysts
The activity and selectivity of this compound-mediated oxidations can be influenced by the presence of reaction promoters and co-catalysts. wikipedia.org As mentioned earlier, the use of Mg(HSO₄)₂ and wet SiO₂ alongside this compound enhances the oxidative coupling of thiols. wikipedia.org Similarly, ZrCl₄/wet SiO₂ has been used to improve the oxidation of aliphatic alcohols. wikipedia.orgvedantu.com
Research into chromium oxide catalyst systems derived from this compound also involves the inclusion of promoters and co-catalysts to enhance performance in specific reactions, such as the oxidation of automotive exhaust components. google.comtandfonline.com These promoters and co-catalysts can be incorporated during the catalyst preparation process. google.com Studies have investigated the effect of different promoters, such as iron oxide or silver nitrate (B79036), on the catalytic activity of chromium oxide derived from this compound. tandfonline.com
Here is a summary of some promoters and co-catalysts investigated with chromium-based catalysts derived from this compound:
| Promoter/Co-catalyst | Effect | Reference |
| Mg(HSO₄)₂ / wet SiO₂ | Enhances oxidative coupling of thiols | wikipedia.org |
| ZrCl₄ / wet SiO₂ | Enhances oxidation of aliphatic alcohols to aldehydes/ketones | wikipedia.orgvedantu.com |
| Iron oxide | Investigated for activity in oxidation reactions | tandfonline.com |
| Silver nitrate | Increased activity in oxidation reactions compared to chromium alone | tandfonline.com |
Intersections with Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are water and wastewater treatment methods that typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), to degrade contaminants. researchgate.netresearchgate.netnih.govmdpi.comjeeng.net While this compound itself is a strong oxidizing agent, its direct role in typical AOPs that rely on radical generation is not as prominent as other oxidants like hydrogen peroxide, ozone, or persulfate. researchgate.netnih.govmdpi.comjeeng.net
However, chromium compounds, including those potentially derived from dichromate, can be involved in catalytic AOPs. nih.gov Catalytic AOPs utilize catalysts to enhance the generation of reactive species from radical precursors or other oxidants. nih.gov Research in AOPs explores various homogeneous and heterogeneous catalysts for these purposes. nih.gov
Although this compound is not a primary component in most established AOPs for water treatment, the broader field of advanced oxidation chemistry, where this compound plays a role as a potent oxidant and precursor for catalytic materials, intersects with the principles behind AOPs, particularly in the context of using highly reactive species (even if not exclusively hydroxyl radicals) for the degradation or transformation of organic compounds. The use of supported chromium catalysts, potentially prepared from dichromate precursors, in oxidative processes aligns with the heterogeneous catalysis aspect explored within AOP research. nih.govus-csic.es
Here is a table summarizing some common oxidants and their standard electrode potentials, providing context for the oxidizing strength of dichromate:
| Oxidant | Standard Electrode Potential (V) | Reference |
| Dichromate (Cr₂O₇²⁻) | 1.36 | jeeng.net |
| Ozone (O₃) | 2.08 | jeeng.net |
| Peroxodisulfate (S₂O₈²⁻) | 2.01 | jeeng.net |
| Hydrogen peroxide (H₂O₂) | 1.76 | jeeng.net |
| Permanganate (MnO₄⁻) | 1.67 | jeeng.net |
This table illustrates that the dichromate ion possesses a significant standard electrode potential, indicating its strong oxidizing capability relative to other common oxidants. jeeng.net
Exploration of Dichromate as an Oxidant in Environmental Chemistry
Dichromate ions, characteristic of hexavalent chromium compounds like this compound, are potent oxidizing agents, particularly in strongly acidic solutions. This oxidizing power makes them relevant in certain environmental chemistry contexts, primarily concerning the oxidation of organic and some inorganic substances.
One notable application where the oxidizing capacity of dichromate is utilized in environmental analysis is the determination of Chemical Oxygen Demand (COD). The COD test is a widely used measure in environmental water quality to quantify the amount of organic materials that can be chemically oxidized in a water sample. Under acidic conditions, potassium dichromate is commonly used as the oxidizing agent to fully oxidize organic compounds to carbon dioxide and water. moenv.gov.twwaterandwastewater.comwikipedia.org The amount of dichromate consumed during this process is then used to calculate the oxygen equivalent, providing a measure of the organic pollution load in wastewater. moenv.gov.twwikipedia.org While potassium dichromate is frequently cited for this test, the underlying principle relies on the oxidizing power of the dichromate ion, which is also present when this compound dissolves in water. wikipedia.org
In the context of soil analysis, chemical oxidation using potassium dichromate has been employed to determine the content of "Black Carbon" (pyrogenic carbon) in fire-affected soils and sediments. researchgate.net This method leverages the strong oxidizing ability of dichromate in an acid solution to oxidize organic matter, with certain resistant aromatic structures indicative of black carbon remaining. researchgate.net
It is important to note that while dichromate is a strong oxidant, its use in environmental remediation or treatment processes is significantly impacted by the toxicity and environmental concerns associated with hexavalent chromium. nih.govceramic-glazes.com Hexavalent chromium is highly toxic and mobile in water, and its presence is a major environmental concern. nih.govresearchgate.nettandfonline.com Remediation strategies for chromium pollution often focus on reducing the more toxic Cr(VI) to the less mobile and less toxic trivalent chromium (Cr(III)). nih.govchemicalindustryjournal.co.uk
Pretreatment Strategies in Wastewater Treatment utilizing Chromium Compounds
Chromium compounds, particularly those containing hexavalent chromium like dichromate, are present in the wastewater of various industries, including electroplating, leather tanning, textile manufacturing, and chemical production. researchgate.netchemicalindustryjournal.co.uksamcotech.com Due to the high toxicity of Cr(VI), its removal from wastewater is a critical environmental task. chemicalindustryjournal.co.ukwaterindustryjournal.co.uk Pretreatment strategies for chromium-containing wastewater primarily focus on converting the highly soluble and toxic hexavalent chromium into its less soluble and less toxic trivalent form, which can then be removed through precipitation or other separation methods. nih.govchemicalindustryjournal.co.ukyokogawa.com
While this compound itself might not be directly used as a pretreatment agent due to its nature as a source of Cr(VI) pollution, the chemical principles behind treating wastewater containing dichromate involve reduction reactions. The main task in decontaminating wastewater containing Cr(VI) compounds is their reduction to the trivalent state (Cr³⁺). chemicalindustryjournal.co.ukwaterindustryjournal.co.uk This is often achieved by adding reducing agents. Common reducing agents used in wastewater treatment for Cr(VI) reduction include sodium bisulfite, sodium metabisulfite (B1197395), ferrous sulfate, or gaseous sulfur dioxide. samcotech.comyokogawa.com
The reduction process is typically carried out under acidic conditions, as the reaction speed is closely tied to the pH value. yokogawa.com After reduction, the pH of the wastewater is usually raised to an alkaline range, which causes the precipitation of chromium(III) hydroxide (B78521) (Cr(OH)₃). chemicalindustryjournal.co.ukwaterindustryjournal.co.uk This precipitate can then be removed from the water through physical separation methods like sedimentation or filtration. chemicalindustryjournal.co.uksamcotech.com
Monitoring parameters such as pH and Oxidation-Reduction Potential (ORP) are crucial for controlling the reduction process in wastewater treatment. yokogawa.com ORP measurements can help ensure that a sufficiently reducing environment is maintained to effectively convert Cr(VI) to Cr(III). yokogawa.com
Various technologies are employed for chromium removal from industrial wastewater as part of pretreatment strategies. These include chemical precipitation, coagulation, chemical reduction, electrochemical reduction, adsorption, ion exchange, and membrane filtration. nih.govchemicalindustryjournal.co.uksamcotech.com Coagulation and flocculation, for instance, can be used as a primary step to reduce the load of heavy metals like chromium, which can interfere with subsequent biological treatment processes. samcotech.com
Detailed research findings in this area often focus on the efficiency of different reducing agents, the optimal pH and contact time for reduction, and the effectiveness of various separation techniques for removing the precipitated Cr(III). While specific data tables detailing the use of this compound as a pretreatment agent are not typically found because it is a source of the contaminant, research on the reduction of dichromate (Cr₂O₇²⁻) in wastewater is directly relevant.
For example, studies on the reduction of hexavalent chromium (present as chromate (B82759) or dichromate) in wastewater using agents like sulfur dioxide or sodium metabisulfite demonstrate the effectiveness of these methods in achieving high removal efficiencies. The goal is to meet stringent discharge limits for chromium, which are often very low due to its toxicity. samcotech.com
The selection of a specific pretreatment strategy depends on factors such as the concentration and form of chromium in the wastewater, the presence of other contaminants, the required effluent quality, and economic considerations. samcotech.com
Applications of Ammonium Dichromate in Advanced Materials Science
Fabrication of Chromium-Containing Thin Films and Crystals
Ammonium (B1175870) dichromate serves as a precursor in the synthesis of chromium-containing thin films and crystals, notably chromium(III) oxide (α-Cr₂O₃).
Growth of α-Cr₂O₃ Single Crystals via Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a widely used technique for depositing thin films. Ammonium dichromate has been explored as a precursor for the growth of α-Cr₂O₃ single crystals using mist CVD. Research has shown that this compound is effective in forming α-Cr₂O₃ films, unlike chromium chloride which did not result in noticeable film formation under similar mist CVD conditions. researchgate.netscispace.comresearchgate.net
Studies have demonstrated the growth of α-Cr₂O₃ single crystals using this compound via mist CVD over a temperature range of 300-440 °C. researchgate.netresearchgate.net The structural quality of the grown films, such as lattice constants and rocking-curve full width at half maximum (FWHM), can be influenced by growth temperature and precursor concentration. For instance, a study reported achieving a maximum growth rate of 10 nm/min and a low (0006) rocking-curve FWHM of 150 arcsec, along with low lattice mismatches with α-Ga₂O₃. researchgate.netresearchgate.net The peaks observed in X-ray diffraction (XRD) patterns of deposited films using this compound as a precursor fall within the range characteristic of α-Cr₂O₃. researchgate.net
Precursor Role in Aerosol-Assisted Chemical Vapor Deposition (AACVD)
Aerosol-Assisted Chemical Vapor Deposition (AACVD) is another technique where this compound has been investigated as a precursor for depositing Cr₂O₃ thin films. While reports on the use of this compound in AACVD for Cr₂O₃ films are noted as sparse, it has been used in aqueous silicon solutions for this purpose. researchgate.net AACVD offers advantages such as being a less complex and more scalable deposition technique operating at atmospheric pressure. researchgate.net
Development of Photosensitive Materials
This compound is a key component in the formulation of various photosensitive materials due to the photoreduction of dichromate ions when exposed to UV or blue light, leading to cross-linking of organic polymers. optica.orgoptica.org
Integration in Polymer-Based Photosensitive Films for Display Technologies
This compound is incorporated into polymer-based photosensitive films used in display technologies, such as the production of phosphor rasters for television screens and other devices. wikipedia.orgvedantu.com In these applications, photosensitive films containing polymers like polyvinyl alcohol (PVA), this compound, and a phosphor are applied as aqueous slurries. wikipedia.orgvedantu.com this compound acts as the photoactive site within these films. wikipedia.orgvedantu.com Upon exposure to light, the dichromate ions initiate reactions that alter the solubility or other properties of the polymer matrix, allowing for the creation of patterned structures.
Research on Holographic Recording Media and Photosensitization Mechanisms
This compound has a long history of use in holographic recording media, particularly with organic colloids like gelatin and polyvinyl alcohol. optica.orgoptica.orgoptica.orgspiedigitallibrary.orgresearchgate.netresearchgate.net The addition of water-soluble dichromates to certain biological organic colloids renders them photosensitive; exposed areas become hardened and less soluble than unexposed areas. spiedigitallibrary.org This differential solubility can be utilized to create variations in thickness or density, forming a phase image. spiedigitallibrary.org
Materials like dichromated gelatin (DCG) sensitized with this compound have shown high diffraction efficiency and low light scattering, making them suitable for recording high-quality holograms. optica.orgresearchgate.net Research has explored various parameters influencing holographic properties in dichromate-sensitized materials, including dichromate concentration, exposure time, and material thickness. optica.orgoptica.org For instance, studies on dichromated pullulan, a polysaccharide sensitized with this compound, have demonstrated good holographic properties, including high diffraction efficiency and resolution. optica.orgoptica.org117.239.78 The concentration of this compound can influence the real-time diffraction efficiency and sensitivity of these materials. optica.org
The photosensitization mechanism in dichromated polymer systems, such as dichromated polyvinyl alcohol (DCPVA), involves the photoreduction of chromium(VI) to chromium(V) and then to chromium(III), leading to the cross-linking of polymer chains. researchgate.net Research suggests that chromium(V) plays a key role in the cross-linking process by acting as a bridge between hydroxyl groups of the polymer chains. researchgate.net The use of this compound compared to potassium dichromate in DCPVA has been shown to improve hologram quality, potentially due to the involvement of amide groups as additional chelating sites for chromium(V), increasing matrix cross-linking. researchgate.net
Data from research on dichromated pullulan shows the relationship between this compound concentration and real-time diffraction efficiency:
| This compound Concentration | Time to Maximum Diffraction Efficiency | Maximum Real-Time Diffraction Efficiency |
| 10% | 35 s | ~1% optica.org |
| 30% | 70 s | ~1% optica.org |
| 50% | 90 s | ~1% optica.org |
Note: The real-time diffraction efficiency for dichromated pullulan was reported to be significantly higher than that of dichromated gelatin under similar conditions. optica.org
Post-processing can further increase the maximum diffraction efficiency in these materials. For example, dichromated pullulan with 50% this compound reached a maximum diffraction efficiency of 46% after processing. optica.org Dichromated gelatin can achieve diffraction efficiencies approaching 90% upon development. optica.orgresearchgate.net
The relationship between this compound concentration in gelatin films and the reconstruction wavelength for maximum diffraction efficiency in holograms has also been studied, showing a near-linear relationship for concentrations between 0.5% and 10%. optica.org
Contributions to Pigment and Dye Chemistry Research
This compound has historically been used as a mordant for dyeing pigments. wikipedia.orgvedantu.comfuncmater.com While this application is more traditional, its use in this context highlights its ability to interact with organic materials and facilitate the binding of pigments and dyes. Research in pigment and dye chemistry may still draw upon the principles established through the use of dichromates in these historical processes, particularly concerning the interaction of chromium species with organic molecules. Chromium(III) oxide, a decomposition product of this compound, is itself a widely used pigment known as chrome green. nih.govwikipedia.orgfishersci.be
Q & A
Q. How does the thermal decomposition of this compound inform experimental design for studying solid-state reactions?
- The decomposition follows the reaction: Researchers should use thermogravimetric analysis (TGA) coupled with mass spectrometry to track gas evolution (N₂, H₂O). Evidence suggests a melt-mediated mechanism, where intermediate CrO₃ forms a liquid phase, accelerating oxidation of NH₃ to N₂ . Control experiments with inert atmospheres (e.g., argon) are critical to isolate reaction pathways .
Q. What safety protocols are essential when handling this compound in oxidative experiments?
- Due to its classification as a Category 1A carcinogen (hexavalent chromium) and strong oxidizer, labs must adhere to OSHA Chromium VI standards (29 CFR 1910.1026):
Q. How is this compound utilized in chemical oxygen demand (COD) assays, and what methodological pitfalls exist?
- In COD testing, this compound oxidizes organic pollutants in acidic conditions (H₂SO₄). Key steps include:
Advanced Research Questions
Q. What mechanistic insights explain the limited efficacy of this compound in alcohol oxidations compared to pyridinium dichromate?
- The ammonium ion’s weak Lewis acidity reduces dichromate’s electrophilicity, hindering alcohol coordination. Advanced studies use quaternary ammonium dichromates (e.g., benzyltriethylammonium) to enhance solubility in apolar solvents and selectivity for benzylic alcohols . Kinetic studies via in situ IR spectroscopy reveal slower activation energy profiles compared to PDC .
Q. How do conflicting reports on this compound’s thermal stability in propellants impact material selection for aerospace applications?
- While some sources cite decomposition at \sim170°C , others observe stability up to 300°C under vacuum . Researchers must reconcile these by analyzing crystallographic defects (via XRD) and moisture content (Karl Fischer titration), as adsorbed H₂O accelerates decomposition .
Q. What advanced analytical techniques resolve contradictions in the stoichiometry of this compound’s decomposition products?
- Discrepancies in N₂ vs. N₂O yields require isotope-labeling (¹⁵N-NH₄⁺) and time-resolved FTIR to track intermediate species (e.g., NH₄NO₂). Computational models (DFT) predict dominant pathways under varying pressures .
Q. Can this compound serve as a sustainable oxidant in green chemistry frameworks?
- Despite its toxicity, recent work explores immobilized variants (e.g., poly[vinyl(pyridinium dichromate)]) for recyclable oxidations. Life-cycle assessments compare chromium(VI) waste generation to alternatives like TEMPO-mediated oxidations, highlighting trade-offs in efficiency vs. environmental impact .
Data Contradictions and Resolution Strategies
- Thermal Decomposition Temperature : Literature values range from 170°C to 300°C. Resolution: Standardize testing conditions (heating rate, sample mass) and characterize crystallite size via SEM, as smaller particles decompose faster .
- Oxidation Efficiency in COD Assays : Varies by organic substrate. Resolution: Use surrogate standards (e.g., potassium hydrogen phthalate) and correlate with HPLC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
